molecular formula C14H14BrN B13146264 (1R)-1-(4'-bromo-1,1'-biphenyl-4-yl)ethanamine

(1R)-1-(4'-bromo-1,1'-biphenyl-4-yl)ethanamine

Cat. No.: B13146264
M. Wt: 276.17 g/mol
InChI Key: DAQQGBQJTPYBGR-SNVBAGLBSA-N
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Description

(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine is an organic compound featuring a brominated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine typically involves the following steps:

    Bromination: The initial step involves the bromination of biphenyl to introduce a bromine atom at the para position.

    Amination: The brominated biphenyl is then subjected to amination to introduce the ethan-1-amine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the brominated phenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

    Oxidation: Produces phenyl oxides.

    Reduction: Results in the formation of phenyl derivatives.

    Substitution: Yields various substituted phenyl derivatives.

Scientific Research Applications

(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The brominated phenyl group can engage in various binding interactions, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine is unique due to its specific structural configuration and the presence of the brominated phenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H14BrN

Molecular Weight

276.17 g/mol

IUPAC Name

(1R)-1-[4-(4-bromophenyl)phenyl]ethanamine

InChI

InChI=1S/C14H14BrN/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-10H,16H2,1H3/t10-/m1/s1

InChI Key

DAQQGBQJTPYBGR-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C2=CC=C(C=C2)Br)N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)N

Origin of Product

United States

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